2-Methyl-5-(propan-2-yl)cyclohexyl acetate
Description
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Structure
3D Structure
Properties
CAS No. |
20777-43-9 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(2-methyl-5-propan-2-ylcyclohexyl) acetate |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 |
InChI Key |
JAKFDYGDDRCJLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1OC(=O)C)C(C)C |
Origin of Product |
United States |
Structural Classification and Isomeric Forms Within Terpenoid Esters
2-Methyl-5-(propan-2-yl)cyclohexyl acetate (B1210297) is classified as a monoterpenoid ester. Its molecular framework is built upon the p-menthane (B155814) skeleton, a disubstituted cyclohexane (B81311) ring featuring a methyl group and an isopropyl group. nih.govnih.gov This terpenoid backbone is esterified with an acetate group. Terpenoid esters are a class of molecules that combine the structural features of terpenes with the functional properties of esters, often resulting in compounds with significant biological and sensory characteristics. evitachem.com
The presence of three chiral centers on the cyclohexane ring at carbons 1, 2, and 5 gives rise to a number of stereoisomers. The spatial arrangement of the methyl, isopropyl, and acetate substituents determines the specific isomer and its corresponding properties. The most well-known isomers are derived from the diastereomers of menthol (B31143). Academic research distinguishes between several key isomers, each with a unique stereochemical configuration.
| Common Name | Systematic Name (Stereochemistry) | CAS Number | Key Structural Feature |
|---|---|---|---|
| l-Menthyl acetate | [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate | 2623-23-6 | All three substituents are equatorial, providing a stable conformation. nih.gov |
| d-Neomenthyl acetate | (1R,2R,5S)-(-)-Neomenthyl acetate | 2230-87-7 | The acetate group is in an axial position, leading to different spatial orientation and properties compared to menthyl acetate. nih.gov |
| Isomenthyl acetate | (1S,2R,5R)-2-Isopropyl-5-methylcyclohexyl acetate | 20777-45-1 | Features a different stereochemical arrangement of the isopropyl group compared to menthyl acetate. chemspider.com |
| Racemic menthyl acetate | (1R,2S,5R)-rel-2-Isopropyl-5-methylcyclohexyl acetate | 16409-45-3 | An equal mixture of dextrorotatory and levorotatory enantiomers. nih.govthegoodscentscompany.com |
Historical Context of Research on the Cyclohexyl Acetate Scaffold
Research into the cyclohexyl acetate (B1210297) scaffold is deeply rooted in the study of natural products, particularly essential oils. The p-menthane (B155814) derivatives, including 2-methyl-5-(propan-2-yl)cyclohexyl acetate, are prevalent in various plant species, with peppermint (Mentha piperita) being a primary source. wikipedia.org Historically, these compounds were isolated and identified as key components responsible for the distinct aromatic and physiological effects of these plants.
Early academic investigations focused on the isolation, structural elucidation, and synthesis of these natural compounds. For instance, research from the late 20th century explored the synthesis of various amino ketones and amino alcohols from the p-menthane series to investigate their potential pharmacological activities. nih.gov The cyclohexyl acetate scaffold itself has been a subject of synthetic organic chemistry, with studies dedicated to developing efficient synthesis methods, such as the hydrogenation of o-cresol (B1677501) followed by esterification to produce related compounds like 2-methylcyclohexyl acetate. google.com This foundational work has paved the way for more complex investigations into the stereoselective synthesis and biological applications of these molecules.
Overview of Research Trajectories and Academic Relevance
Chemical Synthesis Approaches
Conventional Esterification Reactions and Optimizations
Conventional esterification remains a primary route for the synthesis of menthyl acetate. This typically involves the reaction of menthol (B31143) with an acetylating agent. The effectiveness of the reaction is influenced by the choice of the acetyl group source, catalyst, temperature, and reaction time. researchgate.net Common acetylating agents include acetic acid and its more reactive derivatives, acetic anhydride (B1165640) and acetyl chloride. researchgate.net
Acid-catalyzed esterification, often a form of Fischer esterification, is a widely used method for producing menthyl acetate. This process involves reacting menthol with acetic acid or acetic anhydride in the presence of a strong acid catalyst. evitachem.com
Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. evitachem.comgoogle.com The reaction is typically conducted under reflux conditions to drive the equilibrium towards the formation of the ester. evitachem.com Optimization of reaction parameters is crucial for maximizing the yield. For instance, in the synthesis of l-menthyl acetate from l-menthol and acetic anhydride using sulfuric acid as a catalyst, the reaction time has a significant impact on the product yield. Research has shown that increasing the reaction time can enhance the quantity of the ester formed due to a higher frequency of collisions between reactant molecules.
One study investigating the effect of reaction time on the esterification of l-menthol with acetic anhydride at 60°C in a diethyl ether solvent, using 98% H₂SO₄ as a catalyst, produced the following yields:
| Reaction Time (minutes) | Yield (%) |
|---|---|
| 45 | 82.11 |
| 60 | 85.42 |
| 75 | 87.93 |
| 90 | 88.43 |
| 105 | 86.52 |
The data indicates an optimal reaction time of 90 minutes under these specific conditions, after which the yield begins to slightly decrease. Further optimization can be achieved by exploring variables such as temperature, catalyst concentration, and the molar ratio of reactants. uctm.edu For example, studies on similar esterifications have shown that microwave assistance can significantly reduce reaction times and improve yields. uctm.eduresearchgate.net
Esterification can also be achieved under milder conditions using coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with the alcohol. This method, often referred to as Steglich esterification when specific reagents are used, is particularly useful for sensitive substrates. wikipedia.org
Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govcommonorganicchemistry.com The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol (menthol). A key advantage of this method is that it formally consumes the water produced during the reaction, driving the equilibrium forward and forming a urea (B33335) byproduct. wikipedia.org For example, menthol can be reacted directly with an acid using DCC as a catalyst to form the corresponding ester. google.com While effective, achieving high conversion may still require careful optimization of reaction conditions and ensuring anhydrous environments, as incomplete reactions have been reported. chemicalforums.com
Stereoselective and Enantioselective Synthesis
Menthol has three chiral centers, leading to eight possible stereoisomers. However, only the l-menthol isomer possesses the characteristic cooling sensation and peppermint aroma that is highly valued commercially. nih.gov Consequently, significant research has focused on the stereoselective and enantioselective synthesis of its derivatives, including l-menthyl acetate. These methods aim to produce a single, desired stereoisomer.
Chiral pool synthesis utilizes abundant, naturally occurring chiral molecules as starting materials to synthesize a target molecule with a specific stereochemistry. nih.gov This approach is a cornerstone of the industrial production of l-menthol, which is the direct precursor to l-menthyl acetate.
Several key natural terpenes serve as starting points:
Citronellal : (+)-Citronellal can be obtained from sources like citronella oil. It undergoes an intramolecular ene reaction (cyclization) catalyzed by Lewis acids (e.g., zinc bromide) to form isopulegol (B1217435), which is then hydrogenated to produce menthol isomers. rsc.orgipb.ac.idd-nb.info The one-pot synthesis of menthol from citronellal using bifunctional catalysts (acidic support for cyclization and a metal for hydrogenation) has been extensively studied. rsc.orgabo.fi
Pulegone (B1678340) : (R)-(+)-Pulegone, found in pennyroyal oil, is another important precursor. researchgate.net It can be catalytically hydrogenated using chiral rhodium catalysts to produce l-menthone with high yield (>90%) and excellent enantiomeric excess (>99%). google.com The resulting l-menthone is then further hydrogenated to yield l-menthol. google.comfrontiersin.org
Myrcene (B1677589) : In a prominent industrial process, myrcene is converted to N,N-diethylgeranylamine. This intermediate is then isomerized using a chiral rhodium-BINAP catalyst in a key asymmetric step to produce (+)-citronellal enamine with high enantiomeric purity. d-nb.infonih.gov Hydrolysis of the enamine yields (+)-citronellal, which is then converted to l-menthol as described above. d-nb.info
These chiral pool strategies provide access to enantiomerically pure l-menthol, which can then be esterified to l-menthyl acetate through the conventional methods described previously.
Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. In the context of menthyl acetate, this is most commonly applied through the kinetic resolution of racemic menthol or the selective hydrolysis of racemic menthyl acetate, often using enzymes.
Enzymatic Resolution: Lipases and esterases are widely used as biocatalysts for the enantioselective esterification of racemic menthol or the hydrolysis of its esters. nih.govmdpi.com In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer over the other, allowing for the separation of the two.
Enantioselective Esterification: Racemic (dl)-menthol can be reacted with an acyl donor (like vinyl acetate or an acid anhydride) in the presence of a lipase (B570770). The enzyme will preferentially acylate one enantiomer (e.g., l-menthol) to form l-menthyl acetate, leaving the unreacted d-menthol behind. researchgate.netglobethesis.com
Enantioselective Hydrolysis: Alternatively, racemic (dl)-menthyl acetate can be subjected to hydrolysis catalyzed by an esterase or lipase. The enzyme will selectively hydrolyze one ester enantiomer (e.g., l-menthyl acetate) back to the alcohol (l-menthol), leaving the other ester (d-menthyl acetate) unreacted. nih.gov
The efficiency of these resolutions is dependent on the choice of enzyme, solvent, acyl donor, temperature, and other reaction conditions. globethesis.comnih.govresearchgate.net Significant research has been dedicated to screening for highly selective enzymes and engineering them for improved performance. nih.govrsc.org
| Method | Catalyst/Enzyme | Substrate | Key Result | Reference |
|---|---|---|---|---|
| Enantioselective Hydrolysis | Engineered Bacillus subtilis esterase (pnbA-BS A400P) | d,l-menthyl acetate | 48.9% conversion, >99% e.e.p (enantiomeric excess of product) | nih.gov |
| Enantioselective Esterification | Lipase AY-30 (from Candida cylindracea) | dl-menthol & butyric anhydride | 64% yield of (-)-menthyl ester, 86% e.e. | researchgate.net |
| Enantioselective Esterification | Lipozyme TL IM (from Thermomyces lanuginosus) | dl-menthol & vinyl acetate | 34.7% conversion, 99.3% e.e.p | globethesis.com |
| Asymmetric Cyclization | Chiral imino-imidodiphosphate (chiral acid) | Neral (B7780846) | Efficient and selective conversion to (1R,6S)-trans-isopiperitenol (a menthol precursor) | nih.gov |
| Asymmetric Hydrogenation | Chiral Rhodium Catalyst | (R)-(+)-pulegone | >90% yield of l-menthone, >99% e.e. | google.com |
Chemical Asymmetric Catalysis: Beyond enzymes, developments in chemical catalysts have also provided routes to enantiomerically pure menthol precursors. For example, a highly fluorinated, confined chiral acid (an imino-imidodiphosphate) has been shown to catalyze the selective conversion of neral (a component of citral) to (1R,6S)-trans-isopiperitenol, a key intermediate in the synthesis of l-menthol. nih.gov Similarly, asymmetric hydrogenation of precursors like piperitenone (B1678436) or pulegone using chiral rhodium or ruthenium catalysts is a critical step in several synthetic routes to l-menthol. google.comciac.jl.cnresearchgate.net
Diastereoselective Control in Cyclohexyl Systems
The control of diastereoselectivity is crucial in the synthesis of specific isomers of 2-methyl-5-(propan-2-yl)cyclohexan-1-ol (B6282570) (menthol), the direct precursor to 2-methyl-5-(propan-2-yl)cyclohexyl acetate. The hydrogenation of prochiral substrates like thymol (B1683141) or pulegone can yield a mixture of menthol diastereomers, including menthol, neomenthol (B8682525), isomenthol (B1236540), and neoisomenthol (B150136). The distribution of these isomers is highly dependent on the catalyst, solvent, and reaction conditions, which influence the stereochemical pathway of the hydrogenation.
In the hydrogenation of thymol, the reaction can proceed through two main pathways: direct hydrogenation of the aromatic ring or a stepwise process involving the formation of menthone or isomenthone (B49636) as intermediates through keto-enol tautomerization. d-nb.info The subsequent reduction of these ketone intermediates leads to the formation of different menthol isomers. For instance, the hydrogenation of menthone yields menthol and neomenthol, while the hydrogenation of isomenthone produces isomenthol and neoisomenthol. d-nb.info Under conditions that suppress the isomerization of the menthol isomers, the all-syn addition of hydrogen to the catalyst surface often leads to the preferential formation of neoisomenthol. d-nb.info
The choice of catalyst and solvent plays a pivotal role in directing the diastereoselectivity. For example, hydrogenation of thymol with a Ru/Al2O3 catalyst in ethanol (B145695) at 40°C has been reported to yield a mixture with high selectivity towards neoisomenthol (79%) and isomenthol (10%). d-nb.info In a non-polar solvent like hexane (B92381), the reaction is slower and results in a different product distribution, with an increased proportion of isomenthol, suggesting a greater degree of anti-addition of hydrogen. d-nb.info
Similarly, in the hydrogenation of (+)-pulegone, the initial reduction of the double bond can lead to a mixture of (-)-menthone (B42992) and (+)-isomenthone. libretexts.org The subsequent reduction of this ketone mixture to obtain the desired all-equatorial (-)-menthol is often achieved through dissolving metal reduction, where the enolate intermediate is protonated to the thermodynamically more stable product. libretexts.org
Pulegone reductase, a key enzyme in the biosynthesis of menthol, demonstrates high stereoselectivity in the reduction of the double bond of pulegone to produce menthone, which in turn determines the stereochemistry of the final menthol product. frontiersin.org The enzyme-catalyzed reaction proceeds via a stereoselective transfer of a hydride from NADPH to the substrate. frontiersin.org
Table 1: Influence of Catalyst and Solvent on Diastereoselectivity in Thymol Hydrogenation
| Catalyst | Solvent | Major Products | Key Observation |
| Ru/Al2O3 | Ethanol | Neoisomenthol (79%), Isomenthol (10%) | High selectivity for neoisomenthol via syn-addition. d-nb.info |
| Ru/Al2O3 | Hexane | Neoisomenthol (48%), Isomenthol (44%) | Increased anti-addition in non-polar solvent. d-nb.info |
Hydrogenation Routes to Precursor Alcohols
The industrial production of menthol, the precursor alcohol for this compound, relies heavily on catalytic hydrogenation of various starting materials. Common substrates include thymol, citral (B94496), and myrcene. d-nb.info
Another significant industrial route starts from myrcene, which is first converted to N,N-diethylgeranylamine. d-nb.info A crucial step in this process is the asymmetric isomerization of this amine using a chiral rhodium-BINAP catalyst to produce (+)-citronellal enamine with high enantiomeric excess. d-nb.info This is then hydrolyzed to (+)-citronellal, which is subsequently cyclized to (-)-isopulegol (B1672291). Finally, hydrogenation of (-)-isopulegol yields (-)-menthol. d-nb.info
The synthesis from citral also involves the formation of isopulegol as a key intermediate, followed by hydrogenation to menthol. d-nb.info
Table 2: Overview of Industrial Hydrogenation Routes to Menthol
| Starting Material | Key Intermediate(s) | Key Reaction Step(s) |
| Thymol | Menthone/Isomenthone | Catalytic hydrogenation of the aromatic ring. libretexts.org |
| Myrcene | N,N-diethylgeranylamine, (+)-Citronellal, (-)-Isopulegol | Asymmetric isomerization, cyclization, hydrogenation. d-nb.info |
| Citral | Isopulegol | Cyclization, hydrogenation. d-nb.info |
Multi-step Organic Synthesis Sequences
Beyond the direct hydrogenation of thymol and related compounds, multi-step synthesis sequences starting from other readily available natural products have been developed to produce specific stereoisomers of menthol. These routes often involve a series of reactions to introduce the desired stereochemistry.
One such route begins with (+)-limonene, which is abundant in citrus fruit peels. libretexts.org The synthesis involves the selective catalytic reduction of limonene (B3431351) to (+)-1-menthene. This is followed by epoxidation and hydrolysis to yield (+)-1-hydroxyneocarvomenthol. Acylation and subsequent pyrolysis afford (-)-trans-menth-2-en-1-ol. A solvolysis step then leads to a mixture of piperityl acetates through allylic rearrangement. After fractional distillation to separate the isomers, the desired piperitol (B1152629) is hydrogenated to yield (-)-menthol. libretexts.org
Another multi-step sequence starts from (-)-β-pinene. libretexts.org Hydrogenation of (-)-β-pinene gives cis-pinane, which upon pyrolysis, undergoes ring-opening to form optically pure 2,6-dimethyl-2,7-octadiene. This intermediate can then be converted to (+)-citronellol, a precursor in the Takasago process for (-)-menthol synthesis. d-nb.infolibretexts.org
These multi-step sequences, while potentially more complex than direct hydrogenation routes, offer pathways to specific, optically pure menthol isomers, which are essential for the synthesis of enantiomerically pure this compound.
Biocatalytic and Enzymatic Synthesis
Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the production of this compound. These methods primarily utilize enzymes, particularly lipases, to catalyze the esterification or transesterification of menthol.
Enzyme-Mediated Esterification and Transesterification
Enzyme-catalyzed synthesis of menthyl acetate is a widely studied process, valued for its high selectivity and mild reaction conditions. Lipases are the most commonly employed enzymes for this transformation due to their ability to function in non-aqueous environments and their broad substrate specificity.
The direct esterification of menthol with acetic acid, or the transesterification with an acyl donor like acetic anhydride or vinyl acetate, can be efficiently catalyzed by various lipases. researchgate.netnih.gov The choice of lipase, acyl donor, and solvent significantly impacts the reaction rate and yield. For instance, in the resolution of racemic menthol, lipases can exhibit high enantioselectivity, preferentially esterifying one enantiomer over the other. researchgate.net
Lipase-Catalyzed Reactions
A variety of lipases have been successfully used for the synthesis of menthyl acetate. Lipases from Candida rugosa, Pseudomonas cepacia, and Thermomyces lanuginosus have shown good catalytic activity and stereoselectivity in the esterification and transesterification of menthol. d-nb.info The kinetics of these reactions often follow a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester and regenerate the free enzyme. psu.edu
The choice of acyl donor is critical. While acetic acid can be used, the water produced as a byproduct can lead to hydrolysis of the ester, thus reducing the yield. Acetic anhydride and vinyl acetate are often preferred as they lead to irreversible or quasi-irreversible reactions. nih.govscielo.br For example, when vinyl acetate is used, the byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, shifting the equilibrium towards product formation. scielo.br
Table 3: Comparison of Acyl Donors in Lipase-Catalyzed Menthyl Acetate Synthesis
| Acyl Donor | Byproduct | Reaction Reversibility | Reference |
| Acetic Acid | Water | Reversible | researchgate.net |
| Acetic Anhydride | Acetic Acid | Effectively Irreversible | researchgate.net |
| Vinyl Acetate | Acetaldehyde | Irreversible | scielo.br |
Continuous-Flow Biocatalytic Processes for Production
Continuous-flow systems offer several advantages over batch reactors for the industrial production of this compound, including improved productivity, better process control, and easier automation. nih.gov In a continuous-flow setup, the substrates are continuously fed into a reactor containing an immobilized enzyme, and the product stream is continuously withdrawn.
Packed-bed reactors (PBRs) are commonly used for this purpose, where the immobilized lipase is packed into a column. nih.govresearchgate.net The efficiency of a continuous-flow biocatalytic process is influenced by several parameters, including the flow rate (which determines the residence time), substrate concentrations, and temperature. researchgate.netmdpi.com
For example, in the synthesis of other acetate esters using immobilized lipases in a continuous-flow system, high molar conversions (over 98%) have been achieved with optimized residence times and substrate concentrations. researchgate.net The operational stability of the immobilized enzyme in a continuous reactor is a key factor for the economic viability of the process, and studies have shown that immobilized lipases can maintain their activity for extended periods under continuous operation. nih.govresearchgate.net
The productivity of a continuous-flow reactor can be significantly higher than that of a batch reactor. For instance, in the kinetic resolution of (R,S)-2-pentanol, the productivity of a continuous-flow packed-bed reactor was found to be approximately four times higher than the corresponding batch process. nih.gov This highlights the potential of continuous-flow biocatalysis for the efficient and large-scale production of this compound.
Table 4: Operational Parameters in Continuous-Flow Ester Synthesis
| Parameter | Typical Range | Impact on Process |
| Flow Rate | 0.1 - 5 mL/min | Determines residence time and productivity. researchgate.netmdpi.com |
| Substrate Concentration | 100 - 500 mM | Affects reaction rate and potential substrate inhibition. researchgate.net |
| Temperature | 45 - 65 °C | Influences enzyme activity and stability. researchgate.net |
| Residence Time | 0.04 - 500 min | Directly impacts conversion. nih.govresearchgate.net |
Alcohol Dehydrogenase (ADH) Applications in Precursor Synthesis
The synthesis of the menthol precursor, a critical step in producing this compound (menthyl acetate), heavily relies on the stereoselective reduction of ketone intermediates. Alcohol dehydrogenases (ADHs) are pivotal biocatalysts in this process, offering high enantio- and stereoselectivity under mild reaction conditions. ucl.ac.uk The biosynthesis of menthol isomers from pulegone, for instance, utilizes menthone dehydrogenases such as (-)-menthone:(−)-(3R)-menthol reductase (MMR) and (-)-menthone:(+)-(3S)-neomenthol reductase (MNMR) from peppermint (Mentha piperita). acs.orgnih.gov
In a one-pot biosynthesis approach using engineered Escherichia coli, these dehydrogenases were key components of a functional biocatalytic cascade. acs.org The process involved the reduction of pulegone to menthone and isomenthone, followed by the stereoselective reduction of these ketones by MMR and MNMR to yield various menthol isomers. acs.org Specifically, MMR acts on menthone to form (-)-menthol and on isomenthone to produce neoisomenthol. In contrast, MNMR converts menthone to neomenthol and isomenthone to isomenthol. frontiersin.org
Research has focused on discovering and engineering bacterial dehydrogenases to improve the synthesis of menthol precursors. For example, (-)-isopiperitenol dehydrogenases have been identified and engineered to enhance the biosynthesis of (-)-menthol precursors. acs.org The optimization of these enzymatic steps is crucial for improving the final production yield and purity of the desired menthol isomer. acs.org A modular engineering strategy allows for the individual optimization of each enzyme in the pathway, which has led to the production of moderately to highly pure menthol (79.1%) and neomenthol (89.9%) from pulegone in recombinant E. coli systems. acs.org
| Enzyme | Substrate | Product | Source Organism |
| (-)-Menthone:(-)-(3R)-menthol reductase (MMR) | (-)-Menthone | (-)-Menthol | Mentha piperita |
| (-)-Menthone:(+)-(3S)-neomenthol reductase (MNMR) | (-)-Menthone | (+)-Neomenthol | Mentha piperita |
| (-)-Isopiperitenol Dehydrogenase | (-)-Isopiperitenol | (-)-Isopiperitenone | Bacteria |
Investigation of Novel Biocatalysts from Metagenomic Sources
Metagenomics, the study of genetic material recovered directly from environmental samples, has emerged as a powerful tool for discovering novel enzymes with industrial applicability, bypassing the need for culturing microorganisms. rsc.orgfrontiersin.org This approach provides access to a vast and diverse pool of biocatalysts from the uncultivated microbial majority. rsc.org The search for novel biocatalysts for the synthesis of this compound and its precursors has benefited significantly from metagenomic strategies. ucl.ac.uk
Functional-based screening of metagenomic libraries has led to the discovery of various enzymes, including lipases, proteases, and cellulases. frontiersin.org For terpene synthesis, researchers have mined metagenomic databases to identify enzymes like short-chain reductases/dehydrogenases (SDRs) and ene-reductases. ucl.ac.ukacs.org One study successfully retrieved 37 SDRs from an oral environment metagenome, expressing five in E. coli and identifying one, AKR-3, that showed activity towards aromatic ketones and aldehydes. ucl.ac.uk Another project selected sixteen ketoreductases from a drain metagenome based on sequence similarity to a known tropinone (B130398) reductase, demonstrating a strategy to find enzymes for accessing novel alcohol precursors. ucl.ac.uk
While shotgun metagenomics offers immense potential, accurately predicting biocatalytic functions from sequencing data remains a challenge, often described as searching for a 'needle in a haystack'. rsc.org To address this, researchers are developing roadmaps that combine computational methods (like phylogenetics, sequence similarity networks, and machine learning) with experimental strategies (like heterologous expression and screening) to navigate the vast sequence data and identify promising enzyme candidates. rsc.org The application of these novel enzymes from metagenomic sources is considered a sustainable and environmentally friendly alternative to traditional chemical catalysts for the production of fine chemicals and pharmaceuticals. ucl.ac.uk
| Enzyme Type | Metagenomic Source | Potential Application in Synthesis | Reference |
| Short Chain Reductase/Dehydrogenase (SDR) | Oral Environment | Reduction of ketone precursors | ucl.ac.uk |
| Ketoreductase | Drain | Synthesis of novel alcohol precursors | ucl.ac.uk |
| Ene-reductase | Environmental Samples | Bioreduction of enones (e.g., pulegone) | acs.org |
| Lipase / Esterase | Various Environments | Enantioselective acylation of menthol | frontiersin.org |
Biosynthetic Pathways and Metabolic Engineering for Analogues
The production of this compound analogues relies on understanding and manipulating the native biosynthetic pathway of its precursor, menthol. frontiersin.orgnih.gov The biosynthesis of p-menthane monoterpenes in Mentha species begins with the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP). nih.govfrontiersin.org A series of enzymatic steps converts GPP to the key intermediate (-)-limonene, which is then hydroxylated to form (-)-trans-isopiperitenol. nih.gov Subsequent oxidation, isomerization, and reduction steps lead to the formation of various menthol stereoisomers. frontiersin.orgnih.gov The final step to produce menthyl acetate is the acetylation of menthol, a reaction that can be catalyzed by an acyltransferase. researchgate.net
Metabolic engineering offers strategies to modify these pathways in microbial hosts like E. coli or yeast to produce novel terpene analogues. nih.govresearchgate.net This can be achieved by introducing genes encoding terpene synthases from different organisms or by engineering existing enzymes to alter their substrate specificity or product profile. researchgate.net For instance, heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host has led to the generation of 13 new terpenes, including some with novel carbon skeletons. nih.gov
Engineering efforts can target several key areas:
Enzyme Engineering: Key enzymes in the pathway, such as limonene synthase or menthone reductases, can be mutated to accept different substrates or to produce a different distribution of products. researchgate.net Rational design and directed evolution have been used to improve enzyme performance. For example, a promiscuous acyltransferase from Pyrobaculum calidifontis (PestE) was rationally designed to enhance its ability to catalyze the enantioselective acetylation of (-)-menthol. researchgate.net
Pathway Construction: Assembling chimeric pathways with enzymes from different organisms can lead to the production of non-natural analogues. mdpi.com For example, an isopulegone (B1219328) isomerase (IPGI), the previously "missing link" in the menthol pathway, was identified in Pseudomonas putida and engineered for a 4.3-fold increase in activity, enabling a more complete reconstruction of the pathway in a microbial host. nih.gov
These metabolic engineering strategies, assisted by synthetic biology tools, pave the way for the sustainable production of a wide range of menthyl acetate analogues with potentially novel properties. mdpi.com
| Engineering Strategy | Target | Goal | Example |
| Precursor Engineering | Acetyl-CoA Synthesis | Increase precursor availability for terpene synthesis | Utilize acetate as a carbon source in A. oryzae |
| Enzyme Engineering | Acyltransferase (PestE) | Enhance enantioselectivity for (-)-menthol acetylation | Creation of PestE_I208A mutant with 94%ee |
| Pathway Reconstruction | Isopulegone Isomerase (IPGI) | Complete the biosynthetic pathway in a heterologous host | Expression of engineered KSI from P. putida in E. coli |
| Heterologous Expression | Terpene Synthases | Produce novel terpene structures | Expression of bacterial synthases in Streptomyces |
Hydrolysis and Transesterification Kinetics and Mechanisms
The hydrolysis of this compound, commonly known as menthyl acetate, to form menthol and acetic acid, and its reverse reaction, esterification, are pivotal in both industrial synthesis and biological processes. researchgate.netresearchgate.net Similarly, transesterification, the process of exchanging the alkoxy group of the ester with another alcohol, is a key reaction for modifying its structure and properties. wikipedia.orgmasterorganicchemistry.com
The kinetics of these reactions are influenced by factors such as temperature, catalyst, and the steric nature of the reactants. For instance, a kinetic study on the hydrolysis of the structurally similar cyclohexyl acetate using an ion-exchange resin catalyst revealed a pre-exponential factor of 9.532×10⁶ mol/(g·min) and an activation energy of 60.94 kJ/mol. njtech.edu.cn
The mechanism of transesterification typically proceeds through a tetrahedral intermediate formed by the nucleophilic attack of an alcohol on the ester's carbonyl carbon. wikipedia.org This process can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com In base-catalyzed transesterification, the reaction rate is sensitive to steric hindrance around the carbonyl group. Studies on a series of acetate esters have shown that increasing the number of methyl groups in the "six position" relative to the carbonyl oxygen systematically slows the reaction rate, a phenomenon explained by Newman's "rule of six". nih.gov This steric congestion affects the formation and stability of the tetrahedral intermediate. nih.gov
Enzymatic catalysis, particularly with lipases, offers a highly selective alternative for both hydrolysis and transesterification of menthyl acetate and related compounds. researchgate.netresearchgate.net Lipase-catalyzed hydrolysis of racemic aryloxy-propan-2-yl acetates has been effectively used for the kinetic resolution of these compounds, where the enzyme preferentially hydrolyzes one enantiomer, leaving the other enriched. mdpi.com
Interactive Data Table: Factors Influencing Hydrolysis and Transesterification
| Reaction | Catalyst Type | Key Findings |
| Hydrolysis | Ion-Exchange Resin | Activation energy of 60.94 kJ/mol for cyclohexyl acetate hydrolysis. njtech.edu.cn |
| Transesterification | Base (e.g., Cs₂CO₃) | Reaction rate decreases with increased steric hindrance near the carbonyl group. nih.gov |
| Transesterification | Enzyme (Lipase) | Enables enantioselective synthesis and resolution of chiral esters. researchgate.netmdpi.com |
| Esterification | Solid Acid (Nd₂O₃ to SO₄²⁻/ Fe₂O₃-TiO₂) | Achieved a 98.30% yield of menthyl acetate from menthol and acetic acid. researchgate.net |
Oxidation and Reduction Reactions
Stereoselective Reductions of Ketone Precursors
The stereoselective reduction of the ketone precursor, l-menthone, is a critical step in the synthesis of the various stereoisomers of menthol, which are subsequently used to produce menthyl acetate. nih.gov The reduction can yield four possible diastereomeric alcohols: menthol, neomenthol, isomenthol, and neoisomenthol. The stereochemical outcome is highly dependent on the reducing agent and reaction conditions.
For example, reduction of menthone-isomenthone mixtures with dissolving alkali metals like lithium in liquid ammonia at -78°C can be highly stereospecific, affording almost exclusively menthol. In contrast, catalytic hydrogenation with Group 8 metals on carbon supports (e.g., ruthenium, rhodium, platinum) often results in mixtures of the different stereoisomers.
In biological systems, such as in peppermint (Mentha piperita), the reduction of l-menthone is catalyzed by stereospecific dehydrogenases. nih.gov Two distinct enzymes, a menthol dehydrogenase and a neomenthol dehydrogenase, catalyze the NADPH-dependent reduction of l-menthone to l-menthol and d-neomenthol, respectively. nih.gov These enzymes exhibit different pH optima and substrate affinities, which allows for the selective formation of menthol and neomenthol in the plant. nih.gov
The choice of reducing agent significantly impacts the product distribution. For instance, lithium aluminum hydride reduction of L-(–)-menthone yields an isomeric mixture of (–)-menthol and (+)-neomenthol. studylib.net
Interactive Data Table: Stereoselective Reduction of Menthone
| Reducing System | Key Product(s) from l-Menthone | Stereoselectivity |
| Lithium in liquid NH₃ at -78°C | Menthol | High |
| Catalytic Hydrogenation (Ru, Rh, Pt on Carbon) | Mixture of menthol, neomenthol, isomenthol, neoisomenthol | Variable |
| Menthol Dehydrogenase (from Mentha piperita) | l-Menthol | High |
| Neomenthol Dehydrogenase (from Mentha piperita) | d-Neomenthol | High |
| Lithium Aluminum Hydride | (–)-Menthol and (+)-Neomenthol | Mixture |
Oxidative Transformations of the Cyclohexyl Ring or Side Chains
The oxidation of the alcohol functional group in the menthol moiety of this compound's precursor, (-)-menthol, to the ketone (-)-menthone is a common transformation. emerginginvestigators.org This reaction can be achieved using various oxidizing agents, with the choice of solvent playing a crucial role in the reaction's efficiency. For instance, the oxidation of (-)-menthol to (-)-menthone using calcium hypochlorite (B82951) was found to be most efficient in a solvent system of acetic acid and ethyl acetate, which is believed to be due to the higher concentration of the active oxidizing agent, hypochlorous acid, in this medium. emerginginvestigators.org
Further oxidation of the cyclohexyl ring or the side chains of menthyl acetate itself can be achieved using stronger oxidizing agents, often involving transition metal catalysts. researchgate.net These reactions can lead to a variety of products depending on the reaction conditions and the specific catalyst used. While detailed studies on the exhaustive oxidation of the menthyl acetate scaffold are less common, the principles of alkane oxidation suggest that cleavage of C-H bonds can occur, potentially leading to the formation of more functionalized derivatives or even ring-opening products under harsh conditions.
Elimination Reactions on the Cyclohexyl Scaffold
Elimination reactions of substituted cyclohexanes, such as derivatives of menthyl acetate, are fundamental processes that lead to the formation of alkenes. youtube.com The mechanisms and regioselectivity of these reactions are heavily influenced by the nature of the base, the leaving group, and the stereochemical arrangement of the substituents on the cyclohexane (B81311) ring. chemistrysteps.comucalgary.ca
E1, E2, and E1cB Mechanisms
Three primary mechanisms govern elimination reactions: E1 (unimolecular elimination), E2 (bimolecular elimination), and E1cB (unimolecular conjugate base elimination). quora.comwikipedia.org
E1 Mechanism: This two-step mechanism involves the initial departure of the leaving group to form a carbocation intermediate, followed by deprotonation by a weak base to form the double bond. quora.comwikipedia.org These reactions are favored by polar protic solvents and substrates that can form stable carbocations. quora.com
E2 Mechanism: This is a one-step, concerted reaction where a strong base removes a proton, and the leaving group departs simultaneously. dalalinstitute.com The E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the proton being removed and the leaving group. youtube.comchemistrysteps.com This means that for a cyclohexane ring, both the hydrogen and the leaving group must typically be in axial positions for the reaction to occur efficiently. ucalgary.ca
E1cB Mechanism: This two-step mechanism occurs when the substrate has an acidic proton and a poor leaving group. quora.comwikipedia.org A strong base first removes the proton to form a carbanion (the conjugate base), which then expels the leaving group in a subsequent step. wikipedia.org
Orientation and Regioselectivity of Double Bond Formation
The position of the newly formed double bond is determined by the regioselectivity of the elimination reaction. Zaitsev's rule generally predicts that the more substituted (and therefore more stable) alkene will be the major product. quora.com This is often the case in E1 reactions. chemistrysteps.com
However, in E2 reactions of cyclohexyl systems, the stereochemical requirement for an anti-periplanar arrangement can override Zaitsev's rule. ucalgary.ca If the only anti-periplanar proton is on a less substituted carbon, the less stable alkene (the Hofmann product) will be formed. The conformation of the cyclohexane ring is therefore critical in determining the outcome of E2 eliminations. For example, in neomenthyl chloride, the lowest energy conformation has the chlorine atom in an axial position, allowing for two possible anti-periplanar hydrogens to be removed, leading to the formation of both the Zaitsev and Hofmann products, with the more substituted alkene being the major product. In contrast, menthyl chloride has the chlorine in an equatorial position in its most stable conformation, making E2 elimination difficult. ucalgary.ca
Interactive Data Table: Comparison of Elimination Mechanisms
| Mechanism | Number of Steps | Base Strength | Leaving Group | Stereochemistry | Regioselectivity |
| E1 | Two | Weak | Good | Not stereospecific | Zaitsev |
| E2 | One | Strong | Good | Requires anti-periplanar arrangement | Can be Zaitsev or Hofmann depending on stereochemistry |
| E1cB | Two | Strong | Poor | Not stereospecific | Depends on carbanion stability |
Rearrangement Reactions and Their Influence on Cyclohexyl Derivatives
The substituted cyclohexane framework of this compound is susceptible to rearrangement reactions, particularly under conditions that favor the formation of carbocation intermediates. These rearrangements are often driven by the thermodynamic stability of the resulting carbocation or the relief of steric strain within the molecule.
One of the most pertinent classes of rearrangements for this system is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation center. wikipedia.org Such rearrangements are common in terpene chemistry, from which the menthyl skeleton is derived. wikipedia.orgwikibooks.org For instance, in related systems, the dehydration of isoborneol to camphene proceeds through a characteristic Wagner-Meerwein shift. wikipedia.org While direct acid-catalyzed rearrangement of the acetate ester is not extensively documented, the underlying principles of carbocation stability and rearrangement pathways in the cyclohexyl system are well-established. youtube.comchemistry-online.com
The pyrolysis of (-)-menthyl acetate has been studied and primarily leads to the formation of menthenes through an elimination reaction. rsc.org However, under pyrolytic conditions, rearrangements of the carbon skeleton can also occur, competing with the elimination pathway. The distribution of products is dependent on the reaction temperature and the presence of catalysts.
The stability of the carbocation intermediates plays a crucial role in dictating the course of these rearrangements. In the case of the menthyl system, the initial formation of a secondary carbocation upon the departure of the acetate group (or a protonated form thereof) can be followed by a hydride or methyl shift to generate a more stable tertiary carbocation, leading to a rearranged product. youtube.com
Table 1: Key Factors Influencing Rearrangement Reactions of Cyclohexyl Derivatives
| Factor | Description | Potential Influence on this compound |
| Carbocation Stability | The thermodynamic stability of the intermediate carbocation (tertiary > secondary > primary) is a major driving force. | A 1,2-hydride shift from the adjacent tertiary carbon to a secondary carbocation would be a favorable process. |
| Steric Strain | Rearrangements can occur to relieve steric hindrance in the starting material or intermediate. | The bulky isopropyl and methyl groups on the cyclohexane ring can influence the preferred conformation and the pathway of rearrangement. |
| Reaction Conditions | The nature of the acid catalyst (Lewis vs. Brønsted), solvent polarity, and temperature can all affect the propensity for rearrangement versus other reaction pathways like elimination or substitution. | Protic acids in polar solvents are more likely to promote carbocation formation and subsequent rearrangement. |
Functional Group Transformations and Derivatization Strategies
The ester functionality of this compound is the primary site for various functional group transformations, allowing for the synthesis of a range of derivatives.
Hydrolysis: The most fundamental transformation is the hydrolysis of the ester bond to yield menthol and acetic acid. This reaction can be catalyzed by either acid or base. nih.gov The kinetics of hydrolysis of similar cyclohexyl acetates have been studied, revealing the influence of reaction temperature and catalyst loading on the reaction rate. njtech.edu.cn Enzymatic hydrolysis, often employing lipases, offers a highly enantioselective method for the kinetic resolution of racemic menthyl acetate, yielding optically pure l-menthol. researchgate.netmdpi.com
Transesterification: This process involves the reaction of this compound with another alcohol in the presence of an acid or base catalyst, or an enzyme, to produce a different ester and menthol. wikipedia.org The equilibrium of this reaction can be shifted by removing one of the products, typically the lower-boiling alcohol. wikipedia.org Transesterification is a versatile method for introducing different acyl groups onto the menthyl scaffold. Studies on the transesterification of methyl acetate with various alcohols have provided insights into the reaction kinetics and the effectiveness of different catalysts. acs.orgresearchgate.net The efficiency of enzymatic transesterification can be influenced by the choice of solvent and the specific enzyme mutant used. researchgate.net
Synthesis and Derivatization: The synthesis of this compound is typically achieved through the esterification of menthol. The choice of the acetylating agent can significantly impact the reaction's effectiveness, with acetyl chloride generally being more reactive than acetic anhydride, which is in turn more effective than acetic acid. researchgate.netaip.orgaip.orgresearchgate.net This principle can be extended to introduce a wide variety of acyl groups, thereby creating a library of menthyl esters with different properties.
Table 2: Comparison of Acetylating Agents for the Synthesis of Menthyl Acetate
| Acetylating Agent | General Reactivity | Byproduct | Typical Conditions |
| Acetic Acid | Low | Water | Acid catalyst (e.g., H₂SO₄), high temperature, removal of water |
| Acetic Anhydride | Moderate | Acetic Acid | Acid or base catalyst, moderate temperature |
| Acetyl Chloride | High | HCl | Often in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize HCl |
Studies on Reaction Stereochemistry and Regioselectivity
The stereochemistry of the this compound molecule, with its multiple chiral centers, exerts a profound influence on the outcome of its reactions.
Stereoselectivity in Nucleophilic Acyl Substitution: In reactions such as hydrolysis and transesterification, the stereochemistry at the cyclohexyl ring generally remains unchanged as the reaction occurs at the acyl carbon of the ester group. However, when the chiral menthyl group is used as a chiral auxiliary, it can induce asymmetry in reactions at other parts of the molecule. For instance, the lithium enolate of menthyl acetate has been used in asymmetric Mannich-type reactions to produce 3-amino-2-hydroxyalkanoates with good stereocontrol. Similarly, stereoselective aldol reactions using acetate esters have been a subject of extensive study, where the chiral ester can influence the stereochemical outcome of the reaction. wiley-vch.de
Regioselectivity in Elimination Reactions: While the acetate group is a poorer leaving group than a halide, elimination reactions can be induced, particularly at high temperatures (pyrolysis). The regioselectivity of these eliminations (i.e., the position of the newly formed double bond) is of significant interest. Studies on the E2 elimination of related menthyl chlorides provide a valuable model for understanding the factors that govern regioselectivity in this system. chemtube3d.comchemtube3d.com The elimination can theoretically lead to the formation of 2-menthene (B1252811) or 3-menthene. The preferred product is often dictated by Zaitsev's rule, which favors the formation of the more substituted (and thus more stable) alkene. masterorganicchemistry.com However, the stereochemical requirement for an anti-periplanar arrangement of the departing hydrogen and the leaving group in the E2 mechanism can lead to the formation of the less substituted Hofmann product if the conformation required for Zaitsev elimination is energetically unfavorable. dalalinstitute.com In the case of neomenthyl chloride, for example, the major product is the Zaitsev product (3-menthene), but a significant amount of the Hofmann product (2-menthene) is also formed. masterorganicchemistry.com
Table 3: Factors Influencing Regioselectivity in Elimination Reactions of Menthyl Derivatives
| Factor | Description | Implication for this compound |
| Zaitsev's Rule | The more substituted alkene is generally the major product. | Favors the formation of 3-menthene. |
| Stereoelectronic Effects | The E2 mechanism requires an anti-periplanar arrangement of the leaving group and the proton being removed. | The conformational preferences of the cyclohexane ring and its bulky substituents will determine which protons are available for anti-periplanar elimination. |
| Steric Hindrance | A bulky base may preferentially abstract a less sterically hindered proton, leading to the Hofmann product. | Less of a factor in pyrolysis, but relevant in base-induced eliminations. |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of cyclic compounds like this compound. This compound, an ester of menthol, has multiple chiral centers, leading to several possible diastereomers and enantiomers. The precise spatial arrangement of the methyl, isopropyl, and acetate substituents on the cyclohexane ring significantly influences the chemical environment of each proton and carbon atom.
In a detailed NMR study, one-dimensional ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons present. However, for a definitive stereochemical assignment, advanced two-dimensional NMR techniques would be crucial.
COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, identifying which protons are adjacent to one another in the cyclohexane ring and the isopropyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, allowing for the assignment of carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically over two to three bonds) between protons and carbons. This is particularly useful for identifying the connectivity between the carbonyl carbon of the acetate group and the proton on the carbon it is attached to (C1), as well as the relationships between the substituents and the ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for determining the relative stereochemistry. This technique detects through-space interactions between protons that are in close proximity. For instance, NOE correlations would reveal whether the methyl, isopropyl, and acetate groups are on the same side of the cyclohexane ring (cis) or on opposite sides (trans). The presence or absence of NOEs between the axial and equatorial protons of the ring and the protons of the substituent groups allows for the definitive assignment of their relative positions.
By integrating the data from these experiments, a complete and unambiguous assignment of the relative stereochemistry of a specific isomer of this compound can be achieved.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound would give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.
A detailed vibrational analysis would involve the identification and assignment of these bands to specific molecular motions.
Characteristic Vibrational Modes for this compound:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| C-H stretching (alkane) | 2850-3000 | Vibrations of the C-H bonds in the cyclohexane ring, methyl, and isopropyl groups. |
| C=O stretching (ester) | 1735-1750 | A strong, characteristic absorption in the IR spectrum due to the carbonyl group of the acetate. |
| C-O stretching (ester) | 1000-1300 | Two distinct stretches associated with the C-O single bonds of the ester linkage. |
| C-H bending (alkane) | 1350-1480 | Bending and scissoring motions of the CH₂, and CH₃ groups. |
While IR spectroscopy is particularly sensitive to polar bonds like the C=O group, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations, such as the C-C bonds of the cyclohexane ring. A combined analysis provides a more complete picture of the molecule's vibrational framework. Theoretical calculations using methods like Density Functional Theory (DFT) would typically be employed to predict the vibrational frequencies and aid in the assignment of the experimental spectra.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (molar mass: 198.30 g/mol ), a high-resolution mass spectrum would confirm the elemental formula C₁₂H₂₂O₂. The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron impact) provides a molecular fingerprint.
Expected Fragmentation Pathways:
Loss of the acetyl group: A common fragmentation for acetate esters is the cleavage of the C-O bond, leading to the loss of a neutral acetic acid molecule (60 Da) or a ketene (B1206846) molecule (42 Da).
Loss of the acetate radical: Cleavage of the ester bond can also result in the loss of the •OCOCH₃ radical (59 Da).
Cleavage of the isopropyl group: Fragmentation of the isopropyl substituent can lead to the loss of a propyl radical (43 Da).
Ring fragmentation: The cyclohexane ring itself can undergo various fragmentation pathways, leading to a complex pattern of smaller ions.
Tandem mass spectrometry (MS/MS) experiments would involve selecting the molecular ion and subjecting it to further fragmentation to elucidate the connectivity and structure of the molecule.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. If a suitable single crystal of an isomer of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral centers. The resulting crystal structure would confirm the stereochemical assignments made by NMR and provide insights into the molecule's conformation in the solid state.
Chromatographic Techniques for Separation, Isolation, and Purity Assessment
Chromatographic techniques are essential for the separation of the different isomers of this compound from a mixture, as well as for assessing the purity of a synthesized or isolated compound.
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by GC. Different diastereomers often have slightly different boiling points and interactions with the stationary phase of the GC column, allowing for their separation. The use of a chiral stationary phase would be necessary to separate the enantiomers. GC coupled with a mass spectrometer (GC-MS) is a powerful combination for separating and identifying the components of a mixture.
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and purification of this compound. Similar to GC, a chiral stationary phase would be required for the resolution of enantiomers. HPLC is particularly useful for preparative scale separations to isolate larger quantities of a specific isomer for further analysis.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. By choosing an appropriate solvent system, it is often possible to separate diastereomers on a TLC plate.
The purity of an isolated isomer would be confirmed by the presence of a single peak in the chromatogram under various conditions.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral HPLC is a powerful technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. sigmaaldrich.com For a compound like this compound, which possesses multiple chiral centers, determining the enantiomeric excess (ee) is critical as different stereoisomers can exhibit distinct biological activities and organoleptic properties. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com
The selection of the appropriate chiral stationary phase is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the separation of a broad range of chiral compounds, including terpene derivatives. eijppr.comnih.gov For instance, the enantiomers of menthol, the precursor to menthyl acetate, have been successfully separated using an amylose tris(3,5-dimethylphenylcarbamate)-coated chiral stationary phase. researchgate.net This suggests that similar CSPs would be effective for the enantiomeric separation of menthyl acetate.
In a typical analytical setup, a solution of the this compound sample is injected into the HPLC system. The mobile phase, often a mixture of a non-polar solvent like hexane and a more polar alcohol modifier such as isopropanol (B130326) or ethanol, carries the sample through the chiral column. The differential interaction between the enantiomers and the chiral stationary phase causes one enantiomer to elute from the column before the other. A detector, commonly a UV detector, records the signal for each eluting enantiomer. The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. heraldopenaccess.us
The successful separation of menthyl ester diastereomers has been demonstrated using a CHIRALPAK IC column, an amylose-based CSP. researchgate.net This further supports the suitability of polysaccharide-based columns for the chiral resolution of menthyl acetate and its derivatives.
| Parameter | Typical Value/Condition |
| Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Column | Chiralpak IA, Chiralpak IC, or similar |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (e.g., 210 nm) or Refractive Index Detector (RID) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
This table presents typical starting conditions for the chiral HPLC analysis of terpene acetates, which may require optimization for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it ideally suited for the compositional analysis of essential oils and fragrance materials containing this compound. azom.com This method combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.
In a GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. An inert carrier gas, such as helium or hydrogen, transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds in the sample interact with this stationary phase to varying degrees based on their volatility and polarity, causing them to separate as they travel through the column. For the analysis of terpene acetates like menthyl acetate, a non-polar or moderately polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-5ms or HP-5ms), is commonly employed. thermofisher.com
As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum serves as a "chemical fingerprint" that can be compared to spectral libraries (e.g., NIST, Wiley) for positive identification. thermofisher.com
The mass spectrum of this compound exhibits characteristic fragmentation patterns. The molecular ion peak (M+), corresponding to the molecular weight of the compound (198.3 g/mol ), may be observed. More prominent are the fragment ions resulting from the cleavage of the ester group and the cyclohexane ring.
| Parameter | Typical Value/Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 60 °C, ramp to 240 °C at 3-5 °C/min, hold for 5 min |
| MS Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
This table outlines a general GC-MS method for the analysis of essential oils, which would be suitable for the compositional analysis of samples containing this compound.
GC-MS is not only used for the identification of this compound but also for the quantification of its abundance in a mixture and the identification of other related compounds and impurities. For example, in the analysis of peppermint oil, GC-MS can be used to determine the relative percentages of menthol, menthone, and menthyl acetate, which are key components that define the oil's quality and aroma. aensiweb.comresearchgate.netresearchgate.net
Computational Chemistry and Theoretical Investigations
Conformational Analysis and Molecular Dynamics Simulations
The flexible cyclohexyl ring and the rotatable ester group of 2-Methyl-5-(propan-2-yl)cyclohexyl acetate (B1210297) give rise to a complex conformational landscape. The most stable conformation of the menthyl group is a chair form where the large isopropyl, methyl, and acetate substituents all occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial repulsions. researchgate.netevitachem.com
Detailed conformational analysis using rotational spectroscopy in the 2-12 GHz frequency range has identified two distinct conformers of menthyl acetate in the gas phase. researchgate.netillinois.edu The lowest energy conformer's structure was experimentally determined through the assignment of its singly-substituted ¹³C-isotopologues. illinois.edu
Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the molecule in different environments. acs.org By simulating the motion of atoms over time, MD studies can reveal the relative populations of different conformers, the pathways of conformational interconversion, and the influence of solvent on the molecular shape. For similar acetate esters, MD simulations have been used to analyze bond orientations and calculate properties like the mean-squared dipole moment, showing good agreement with experimental data. rsc.org
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 2-Methyl-5-(propan-2-yl)cyclohexyl acetate. nih.govukm.my These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of a molecule.
DFT calculations can be used to compute a variety of electronic properties that are key to understanding reactivity:
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other reagents. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an ester like menthyl acetate, the carbonyl oxygen is an electron-rich site, while the carbonyl carbon is electron-poor.
Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity can be calculated from orbital energies to quantify the molecule's reactivity. researchgate.net
These calculations help predict the most likely sites for chemical attack and how the molecule will behave in different types of reactions.
Table 1: Theoretical Electronic Properties of Acetate Esters
| Property | Description | Typical Application |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. | Predicts reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. | Predicts reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical stability and reactivity. |
| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular forces. |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental measurements to validate both the theoretical model and the experimental structure determination.
For this compound, rotational spectroscopy has been a key experimental technique. researchgate.netillinois.edu Theoretical calculations are used to predict rotational constants (A, B, C) for different possible conformers. By matching the calculated constants with the experimentally observed spectrum, the specific conformers present in the sample can be identified.
Furthermore, these studies have characterized the internal dynamics of the acetyl methyl group. The internal rotation of this methyl group leads to splittings in the rotational spectrum. Analysis of these splittings allows for the determination of the energy barrier hindering this rotation. The experimentally determined barrier height for menthyl acetate is approximately 1 kJ/mol, which is consistent with values reported for other acetate esters. researchgate.netillinois.edu
Table 2: Experimental and Computational Data for the Lowest Energy Conformer of Menthyl Acetate
| Parameter | Description | Value |
|---|---|---|
| Rotational Constants | Parameters related to the molecule's moments of inertia. | Used to identify conformers via spectroscopy. researchgate.net |
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, including identifying intermediate structures and the high-energy transition states that connect them. rsc.orgsmu.edu The most common synthesis of this compound is the Fischer esterification of menthol (B31143) with acetic acid, or reactions with more reactive derivatives like acetyl chloride and acetic anhydride (B1165640). evitachem.comresearchgate.net
Theoretical methods can model this reaction by:
Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants approach and transform into products.
Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The geometry of the transition state reveals which bonds are breaking and forming.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. Computational studies can compare the activation energies for different catalysts or reaction conditions to predict the most efficient pathway. smu.edu
For the esterification of menthol, computational studies can clarify the role of the acid catalyst in protonating the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of menthol.
In Silico Screening for Novel Catalysts and Reaction Conditions
Building on the ability to model reaction mechanisms, computational methods can be used to perform in silico (computer-based) screening for new catalysts and optimal reaction conditions, reducing the need for extensive and time-consuming laboratory experiments. beilstein-journals.org
For the synthesis of this compound, this can involve:
Catalyst Screening: Virtually testing a library of potential catalysts (e.g., different solid acids, enzymes) by calculating the activation energy for the reaction with each one. researchgate.net The catalyst that results in the lowest activation energy is predicted to be the most effective.
Reaction Condition Optimization: Machine learning models, trained on large databases of known reactions, can predict the optimal solvent, temperature, and reagent concentrations for a given transformation. nih.gov These models learn the complex relationships between reaction components and outcomes (like yield and selectivity) to propose suitable conditions for new reactions. beilstein-journals.orgnih.gov
This approach accelerates the development of more efficient, selective, and environmentally friendly synthetic processes.
Stereoelectronic Effects on Cyclohexyl Ring Systems
Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org These effects play a crucial role in determining the conformational preferences and reactivity of cyclohexyl systems like this compound.
The key stereoelectronic effect in saturated rings is hyperconjugation . This is a stabilizing interaction that involves the donation of electrons from a filled bonding orbital (σ) to a nearby empty anti-bonding orbital (σ). For a substituted cyclohexane (B81311), the most significant hyperconjugation occurs when a C-H or C-C bond is anti-periplanar (oriented at 180°) to another C-C bond's σ orbital.
In the chair conformation of the menthyl group, placing bulky substituents in equatorial positions is favored not only to minimize steric strain but also because it allows for more effective hyperconjugative interactions. An axial C-H bond is anti-periplanar to two ring C-C bonds, allowing for strong σ(C-H) → σ(C-C) donation, which stabilizes the chair conformation. imperial.ac.uk The specific orientation of the acetate group relative to the ring can also influence stability through interactions between the lone pairs on the ester oxygens and the σ orbitals of adjacent ring bonds, an effect analogous to the anomeric effect seen in cyclic ethers. imperial.ac.uk These subtle electronic interactions are critical for a complete understanding of the molecule's structure and energy. wikipedia.org
Applications in Advanced Organic Synthesis and Chemical Industry Processes
Role as Chiral Precursors and Building Blocks in Complex Molecule Synthesis
2-Methyl-5-(propan-2-yl)cyclohexyl acetate (B1210297), particularly its stereoisomers such as l-menthyl acetate, serves as a valuable chiral precursor in asymmetric synthesis. nih.govmolport.com The inherent chirality of the menthyl group is exploited to induce stereoselectivity in chemical reactions, making it a crucial building block for the synthesis of complex, stereopure molecules. mdpi.com Chiral drug candidates often exhibit more effective binding to their target proteins or receptors, highlighting the importance of achieving specific stereochemistry in pharmaceutical synthesis. mdpi.com
The utility of chiral auxiliaries is a well-established strategy in asymmetric synthesis. In this context, the menthyl group derived from 2-Methyl-5-(propan-2-yl)cyclohexyl acetate can be temporarily incorporated into a prochiral substrate. The steric bulk and defined stereochemistry of the menthyl group guide the approach of incoming reagents, leading to the preferential formation of one stereoisomer over another. For instance, the catalytic hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates has been studied, demonstrating diastereoselective formation of (1S,2R)-2-methylcyclohexane carboxylic acid with a high diastereomeric excess. nih.gov The conformation of the chiral auxiliary can shield one face of the reacting molecule, forcing the reaction to occur on the less sterically hindered face. nih.gov After the desired stereocenter is created, the chiral auxiliary can be cleaved and ideally recovered for reuse.
Research has also explored the asymmetric synthesis of related aldehydes, such as (R)-2-isopropyl-5-methylhex-5-enal, which can undergo Lewis acid-mediated cyclizations to form menthol (B31143) analogues. researchgate.net These studies are critical for discovering catalytic conditions that favor the formation of specific isomers, which are valuable intermediates in the synthesis of medicinally important compounds and natural products. researchgate.net
Table 1: Examples of Stereoselective Reactions Using Menthyl-derived Chiral Auxiliaries This table is illustrative and based on general principles of asymmetric synthesis.
| Reaction Type | Chiral Auxiliary | Substrate | Product Diastereomeric Excess (de) |
| Alkylation | Evans Chiral Auxiliary (related principle) | Prochiral Enolate | >95% |
| Hydrogenation | Menthyl Group | (S)-alkyl-N-(2-methylbenzoyl)pyroglutamate | up to 96% nih.gov |
| Ene Cyclization | (R)-2-isopropyl-5-methylhex-5-enal | Aldehyde | High selectivity for (R,R) or (R,S) isomers researchgate.net |
Development of Green Chemistry Approaches for Production
In line with the principles of "Green Chemistry," significant efforts have been directed towards developing more environmentally friendly methods for the production of this compound and related esters. researchgate.netgcande.org Traditional synthesis often involves esterification using strong acid catalysts, which can lead to environmental and handling issues. evitachem.com Green approaches focus on alternative catalysts and reaction conditions to minimize waste, reduce energy consumption, and improve safety. gcande.org
One of the most promising green alternatives is the use of biocatalysis, employing enzymes such as lipases. researchgate.net Lipases can catalyze esterification reactions under mild conditions, often in solvent-free media, which dramatically reduces the environmental impact. For example, the immobilized lipase (B570770) Novozym® 435 has been successfully used to catalyze the synthesis of branched-chain esters. researchgate.net Research into the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate demonstrated the efficiency of this approach, achieving high product purity in a shorter time compared to traditional methods. researchgate.net A key advantage of using immobilized enzymes is their reusability over multiple reaction cycles without significant loss of activity, which enhances the economic and environmental viability of the process. researchgate.net
Another green approach involves the use of solid acid catalysts, such as sulfonic acid ion-exchange resins. google.com These catalysts are less corrosive, easily separable from the reaction mixture, and can be regenerated and reused, simplifying the purification process and reducing waste generation. A method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions using a polystyrene sulfonic acid type Zeo-karb catalyst has been developed, achieving a yield of 96.3% and purity of 99.2%. google.com
Table 2: Comparison of Synthetic Methods for Alkyl Cyclohexyl Acetates
| Parameter | Traditional Acid Catalysis | Biocatalysis (e.g., Lipozyme® 435) | Solid Acid Catalysis (e.g., Zeo-karb) |
| Catalyst | Sulfuric acid, p-toluenesulfonic acid evitachem.com | Immobilized Lipase researchgate.net | Sulfonic acid ion-exchange resin google.com |
| Reaction Conditions | High temperature, reflux evitachem.com | Mild temperatures (e.g., 80 °C) researchgate.net | Moderate temperatures (80-150 °C) google.com |
| Solvent | Organic solvents (e.g., toluene) evitachem.com | Often solvent-free researchgate.netgoogle.com | Solvent-free google.com |
| Environmental Impact | Corrosive catalyst, solvent waste | Biodegradable catalyst, minimal waste researchgate.net | Reusable catalyst, reduced waste google.com |
| Catalyst Reusability | No | High (multiple cycles) researchgate.net | High |
Optimization of Industrial Synthetic Processes
The industrial production of this compound and its isomers has been a subject of extensive optimization to enhance efficiency, increase yield, and reduce costs. google.com Key areas of focus include reaction conditions, catalyst selection, and process design, such as the implementation of continuous flow reactors or reactive distillation. evitachem.comnih.gov
Process intensification techniques, such as reactive distillation (RD), offer significant advantages by combining chemical reaction and product separation into a single unit. mdpi.comresearchgate.net This integration can overcome thermodynamic limitations and improve conversion rates. However, RD can have drawbacks, such as high energy requirements. nih.gov To address this, novel configurations like the side-reactor column (SRC) have been proposed for the production of cyclohexyl acetate. nih.gov The SRC configuration separates the reaction and separation zones, allowing for independent optimization of conditions. researchgate.net An optimized SRC process was shown to save about 44.81% of the total annual cost compared to a conventional reactive distillation process. nih.gov
Table 3: Optimization Parameters for 2-Methylcyclohexyl Acetate Synthesis
| Parameter | Conventional Process | Optimized Process | Benefit of Optimization |
| Temperature Control | Constant high temperature | Staged temperature increase (100°C to 122°C) google.com | Increased yield (>96%) google.com |
| Catalyst | Standard acid catalysts | Tosic acid (1-3% of alcohol mass) google.com | High efficiency |
| Reactant Ratio | Varied | 1:1.2 ~ 1.3 (2-methylcyclohexanol to acetic acid) google.com | Ensures high conversion of the alcohol google.com |
| Process Design | Batch reactor | Reactive Distillation (RD) or Side-Reactor Column (SRC) nih.gov | Reduced cost, higher throughput researchgate.net |
| Solvent/By-product | Separate handling | Integrated cycle (methylcyclohexane) google.com | Simplified process, solvent recycling google.com |
Synthetic Utility in the Preparation of High-Value Chemicals
This compound and its derivatives are utilized as intermediates in the synthesis of various high-value chemicals. scbt.combiosynth.com Their applications range from their use as specialized solvents to being foundational molecules for pharmaceuticals and aroma chemicals. europa.euatul.co.inepo.org
In the chemical industry, 2-methylcyclohexyl acetate is employed as an extracting solvent. europa.euatul.co.in Its physical properties make it suitable for specific separation processes. Furthermore, the broader class of cyclohexyl acetates serves as a key intermediate in an alternative, safer route to cyclohexanol, which is a vital precursor for producing adipic acid and ε-caprolactam, the monomers for nylon. nih.gov This indirect route, involving the esterification of cyclohexene (B86901) to cyclohexyl acetate followed by hydrogenolysis, avoids the safety risks associated with the direct oxidation of cyclohexane (B81311). nih.gov
The structural backbone of this compound is a feature in more complex molecules with specific applications. For example, related structures like 5-methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate are used in the preparation of pharmaceuticals, including cardiotonics and anti-anxiety agents. biosynth.com The terpene structure is also a common motif in aroma chemicals. biosynth.com Derivatives such as 2-(2,4,5-trimethylcyclohex-2-en-1-yl)ethyl acetate are developed as new aroma chemicals with pleasant organoleptic properties, finding use in fragranced compositions. epo.org
Table 4: High-Value Chemicals Derived from or Related to this compound
| Starting Material/Intermediate | High-Value Chemical | Application Area |
| Cyclohexene + Acetic Acid | Cyclohexyl Acetate | Intermediate for Cyclohexanol (Nylon precursor) nih.gov |
| 2-Methylcyclohexanol (B165396) | 2-Methylcyclohexyl Acetate | Extracting Solvent atul.co.in |
| Menthyl Chloroacetate | Menthyl-based pharmaceuticals | Cardiotonics, Anti-anxiety agents biosynth.com |
| 2,5,6-trimethylcyclohex-2-en-1-one | 2-(2,4,5-trimethylcyclohex-2-en-1-yl)ethyl acetate | Aroma and Fragrance Industry epo.org |
Environmental Disposition and Biotransformation Studies
Biodegradation Pathways in Aquatic and Soil Systems
The primary biodegradation pathway for 2-Methyl-5-(propan-2-yl)cyclohexyl acetate (B1210297) in both aquatic and soil environments is expected to be initiated by the hydrolysis of the ester bond. This initial step can occur both abiotically and, more significantly, through microbial mediation.
Initial Hydrolysis: The ester linkage is susceptible to attack by esterase enzymes, which are ubiquitous in microorganisms found in soil and water. This enzymatic hydrolysis cleaves the molecule into 2-Methyl-5-(propan-2-yl)cyclohexanol (a menthol (B31143) isomer) and acetic acid. nih.gov Acetic acid is a simple organic acid that is readily metabolized by a wide variety of microorganisms through central metabolic pathways.
Subsequent Degradation of the Cyclohexanol Moiety: Following hydrolysis, the resulting 2-Methyl-5-(propan-2-yl)cyclohexanol undergoes further microbial degradation. The degradation of cyclic monoterpene alcohols like menthol has been studied, and typically involves a series of oxidation steps. These pathways can include the oxidation of the hydroxyl group to form a ketone (menthone), followed by ring cleavage. The subsequent degradation of the ring structure leads to the formation of smaller, more readily metabolizable organic acids, which can then enter the tricarboxylic acid (TCA) cycle and be completely mineralized to carbon dioxide and water. The specific pathway and rate of degradation will depend on the microbial communities present and environmental conditions such as pH, temperature, and oxygen availability. nih.govias.ac.in
Factors Influencing Biodegradation: Several factors can influence the rate of biodegradation of 2-Methyl-5-(propan-2-yl)cyclohexyl acetate in the environment. The presence of acclimated microbial populations can significantly enhance the degradation rate. nih.gov Soil organic matter content and pH have been shown to be critical factors in the biodegradation of other esters, like phthalates, in soil environments. bohrium.com While the bioavailability of the compound can be a rate-limiting factor, for readily hydrolyzable esters, this is often less of a constraint than for more recalcitrant molecules.
A summary of the expected primary biodegradation steps is presented in the table below.
| Step | Reaction | Reactant(s) | Product(s) | Mediating Agent |
| 1 | Ester Hydrolysis | This compound, Water | 2-Methyl-5-(propan-2-yl)cyclohexanol, Acetic acid | Microbial Esterases/Lipases |
| 2 | Alcohol Oxidation | 2-Methyl-5-(propan-2-yl)cyclohexanol | 2-Methyl-5-(propan-2-yl)cyclohexanone | Microbial Dehydrogenases |
| 3 | Ring Cleavage and further oxidation | 2-Methyl-5-(propan-2-yl)cyclohexanone | Various organic acids | Microbial Oxygenases and other enzymes |
| 4 | Mineralization | Acetic acid, various organic acids | Carbon dioxide, Water, Biomass | Various microorganisms |
Environmental Fate and Transport Modeling
Environmental fate and transport models are used to predict the distribution and persistence of chemicals in the environment. researchgate.net For this compound, these models would utilize its physicochemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow), to estimate its partitioning between air, water, soil, and sediment.
While experimental data for this specific compound is scarce, Quantitative Structure-Activity Relationship (QSAR) models can provide estimations of these key properties. europa.eu Based on its structure as a moderately sized ester with a hydrocarbon backbone, it is expected to have a relatively low water solubility and a moderate octanol-water partition coefficient. This suggests that if released into an aquatic environment, a portion of the compound would likely adsorb to suspended solids and sediment. Its moderate volatility would also allow for some partitioning to the atmosphere.
The table below summarizes the predicted environmental distribution based on general principles for similar compounds.
| Environmental Compartment | Predicted Behavior | Key Influencing Factors |
| Water | - Partitioning between dissolved phase and suspended solids. - Biodegradation is a key removal process. | - Water solubility - Adsorption to organic matter - Microbial activity |
| Soil | - Adsorption to soil organic matter. - Biodegradation is the primary degradation pathway. | - Soil organic matter content - Soil moisture - Microbial populations |
| Air | - Potential for volatilization from water and soil surfaces. - Subject to atmospheric photo-oxidation. | - Vapor pressure - Henry's Law constant |
| Sediment | - Accumulation due to adsorption from the water column. - Biodegradation, likely at a slower rate than in the water column. | - Adsorption coefficient (Koc) - Anaerobic/aerobic conditions |
Microbial Biotransformation and Metabolism
The microbial biotransformation of this compound is a key process in its environmental degradation. Microorganisms, including a wide range of bacteria and fungi, are known to produce enzymes capable of transforming terpenoid compounds. researchgate.netnih.gov
Following hydrolysis, the metabolism of the resulting 2-Methyl-5-(propan-2-yl)cyclohexanol can proceed via various pathways depending on the microorganisms involved. For instance, some soil pseudomonads are capable of utilizing acyclic monoterpene alcohols and their acetates as a carbon source. ias.ac.in The metabolic pathways often involve initial oxidation of the alcohol to a ketone, followed by hydroxylation and subsequent ring cleavage. These biotransformations are typically mediated by monooxygenase and dehydrogenase enzymes.
The study of microbial platforms for terpenoid production also provides insights into the metabolic pathways that can be involved in their degradation. frontiersin.orgresearchgate.net Engineered microorganisms have been used to produce menthol isomers, demonstrating the existence of enzymatic machinery capable of acting on the cyclohexyl ring structure. acs.org This suggests that naturally occurring microorganisms possess similar enzymatic capabilities for the degradation of such compounds.
The table below lists the key enzyme classes involved in the microbial biotransformation of this compound and its primary degradation products.
| Enzyme Class | Reaction Catalyzed | Substrate(s) |
| Esterases/Lipases | Ester hydrolysis | This compound |
| Dehydrogenases | Alcohol oxidation | 2-Methyl-5-(propan-2-yl)cyclohexanol |
| Monooxygenases | Hydroxylation, Ring cleavage | 2-Methyl-5-(propan-2-yl)cyclohexanone and other cyclic intermediates |
| Various oxidoreductases | Further oxidation of degradation intermediates | Various organic acids |
Conclusion and Future Research Directions
Summary of Key Academic Contributions
2-Methyl-5-(propan-2-yl)cyclohexyl acetate (B1210297), commonly known as menthyl acetate, is a naturally occurring monoterpene ester recognized for its characteristic minty aroma. wikipedia.orgtaylorandfrancis.com Its primary academic significance lies in the field of organic synthesis, both as a target molecule for methodological studies and as a chiral auxiliary.
The foundational academic contribution revolves around its synthesis, predominantly achieved through the Fischer esterification of its corresponding alcohol, 2-methyl-5-(propan-2-yl)cyclohexanol (menthol), with acetic acid or its derivatives. evitachem.com Research has systematically evaluated the efficacy of different acetylating agents, demonstrating a reactivity trend where acetyl chloride is most effective, followed by acetic anhydride (B1165640), and then glacial acetic acid, which is comparatively less effective. aip.orgresearchgate.net This difference in reactivity is attributed to the nature of the leaving group in the acylating agent. aip.org
Furthermore, menthyl esters, including the acetate, have been pivotal in the advancement of stereoselective synthesis. They serve as valuable chiral auxiliaries, enabling the diastereoselective separation of racemic mixtures, a crucial step in the synthesis of complex chiral molecules like artificial glutamate (B1630785) analogs.
Beyond its synthesis, detailed conformational analysis using rotational spectroscopy has provided fundamental insights into its three-dimensional structure and the internal dynamics of its acetyl group. researchgate.netillinois.edu These studies have identified multiple conformers and characterized the low rotational barrier of the acetyl methyl group, contributing to a deeper understanding of the structure-property relationships in acetate esters. researchgate.netillinois.edu
Unexplored Synthetic Avenues and Methodological Advancements
While traditional acid-catalyzed esterification is well-established, several modern synthetic methodologies remain underexplored for 2-methyl-5-(propan-2-yl)cyclohexyl acetate.
Enzymatic and Biocatalytic Routes: The use of lipases for the esterification of menthol (B31143) is a promising green alternative to chemical catalysis. uricer.edu.br Lipases, such as those from Candida rugosa, can catalyze the reaction, often in solvent-free systems, which reduces environmental impact. uricer.edu.brresearchgate.net Future work could focus on optimizing these enzymatic reactions by exploring different lipases, immobilization techniques for enhanced stability and reusability, and reaction conditions to improve conversion rates and enantioselectivity. researchgate.netnih.gov For instance, engineering esterases to improve selective hydrolysis of the racemic acetate could provide an efficient route to optically pure l-menthol (B7771125). nih.govrsc.org
Advanced Catalysis and Process Intensification: Methodological advancements could involve the use of novel catalysts like solid acids or ionic liquids to simplify product purification and catalyst recovery. google.com Process intensification strategies, such as the use of continuous flow reactors or reactive distillation, are largely unexplored for this specific ester. evitachem.comnih.gov A patented method combining the hydrogenation of o-cresol (B1677501) to 2-methylcyclohexanol (B165396) followed by in-situ esterification in a closed-loop solvent system presents a significant simplification of the production process that warrants further academic investigation. google.com
Deep Eutectic Solvents (DESs): A novel approach involves using the reactants themselves to form a deep eutectic solvent. Investigating DESs composed of menthol and a hydrogen bond donor could allow the reaction to proceed without any additional solvent, acting as both the reaction medium and substrate pool. researchgate.netnih.govtandfonline.com This avenue represents a significant step towards more sustainable and efficient ester synthesis.
| Method | Acetylating Agent | Catalyst | Key Advantages | Reported Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Fischer Esterification | Glacial Acetic Acid | Sulfuric Acid | Low-cost reagents | Relatively Ineffective | aip.org |
| Fischer Esterification | Acetic Anhydride | Sulfuric Acid | Higher reactivity than acetic acid | Effective | aip.org |
| Fischer Esterification | Acetyl Chloride | None required / Base | Highest reactivity, fast reaction | Most Effective | aip.org |
| Enzymatic Esterification | Acetic Anhydride | Novozym 435 (Lipase) | Green, mild conditions, solvent-free | ~49.7% conversion | uricer.edu.br |
| Enzymatic Esterification | Unsaturated Fatty Acids | Candida rugosa Lipase (B570770) | High enantioselectivity, solvent-free | 88-96% conversion | researchgate.net |
Opportunities for Advanced Mechanistic Investigations
Despite its straightforward synthesis, the reaction mechanism of menthol esterification offers avenues for deeper investigation. A detailed kinetic study comparing the acid-catalyzed versus enzymatic pathways under various conditions could provide valuable insights into the reaction dynamics. uns.ac.id
Computational chemistry presents a powerful tool to explore the reaction energy profiles, transition state geometries, and the role of the catalyst at a molecular level. Such studies could elucidate the subtle factors governing the stereochemical outcome of the reaction, which is critical given the multiple chiral centers in the menthol backbone.
Furthermore, advanced spectroscopic techniques, such as in-situ NMR or IR spectroscopy, could be employed to monitor the reaction progress in real-time. This would allow for the identification of reaction intermediates and provide empirical data to validate computational models, leading to a more comprehensive understanding of the esterification mechanism.
Emerging Applications in Material Science or other Chemical Disciplines (non-biological)
While primarily known for its sensory properties, the chemical structure of this compound suggests potential in non-biological domains, particularly in polymer and material science.
Bio-based Plasticizers: Terpenoid esters, such as geranyl acetate, have been successfully used as bio-based plasticizers for brittle polymers like poly(3-hydroxybutyrate) (P3HB), improving their ductility. researchgate.net Given its structural similarity and favorable physical properties (e.g., liquid state at room temperature, high boiling point), this compound could be investigated as a sustainable plasticizer for various bioplastics, reducing reliance on petroleum-based additives.
Monomer Synthesis: The terpene backbone of the molecule is a renewable chemical feedstock. Through chemical modifications, it could be converted into novel monomers for polymerization. For example, the cyclohexyl ring could be functionalized to create diols or diacids, which can then be used in polycondensation reactions to produce bio-based polyesters or polyurethanes. nottingham.ac.uk Research into terpene-derived elastomers and polymers is a growing field, and this compound represents an underutilized starting material. mdpi.com
Green Solvents: The physical properties of this ester, such as its relatively low volatility and good solvency for organic compounds, make it a candidate for investigation as a green solvent, potentially replacing more hazardous or volatile organic compounds in certain applications, such as an extracting solvent. atul.co.in
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₂₂O₂ | evitachem.comnih.gov |
| Molar Mass | 198.30 g/mol | wikipedia.orgevitachem.com |
| Appearance | Colorless liquid | taylorandfrancis.com |
| Density | ~0.92 g/mL | wikipedia.org |
| Boiling Point | 229–230 °C | wikipedia.org |
| Flash Point | 77 °C | wikipedia.org |
Future Perspectives in Computational Chemistry and Data-Driven Research
The intersection of computational chemistry and data-driven science offers significant potential to accelerate research into this compound and related terpenoids.
Predictive Modeling: Computational tools can be used to predict the physical, chemical, and material properties of this compound and its derivatives. For instance, molecular dynamics simulations could model its interaction with polymer chains to assess its efficacy as a plasticizer before any experimental work is undertaken.
Database Integration: The development of comprehensive databases for terpenoids, which include not only structural information but also quantitative data on their presence in natural sources and their physical properties, is crucial. nih.gov Integrating data on this compound into such databases would facilitate large-scale data analysis, helping to uncover new structure-property relationships and accelerate the discovery of novel, sustainable chemical products. nih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-5-(propan-2-yl)cyclohexyl acetate, and how can reaction conditions be optimized?
The synthesis typically involves two steps: (1) functionalization of the cyclohexane backbone with methyl and propan-2-yl groups, followed by (2) acetylation. Continuous flow reactors are recommended for industrial-scale synthesis due to their efficiency in real-time monitoring and control of reaction parameters (e.g., temperature, stoichiometry) to maximize yield and purity . Key analytical techniques for validation include NMR and GC-MS to confirm structural integrity and purity.
Q. How does the stereochemistry of this compound influence its physicochemical properties?
The compound exists as a menthane monoterpenoid with stereoisomers such as isomenthol acetate (CAS 20777-45-1). Stereochemical variations affect intermolecular interactions (e.g., hydrogen bonding) and thermodynamic stability. For example, the (1R,2S,5S)-isomer exhibits distinct crystallographic packing patterns compared to other stereoisomers, which can be resolved using X-ray diffraction and ORTEP-III for graphical representation .
Q. What are the critical physical properties (e.g., boiling point, density) relevant to handling this compound in laboratory settings?
Key properties include:
- Density: 0.947 g/mL at 20°C
- Boiling point: 232–234°C
- Refractive index: 1.459 (20°C) These parameters are essential for solvent selection, distillation protocols, and stability assessments under varying temperatures .
Advanced Research Questions
Q. How can computational tools like AutoDock4 and SHELX refine the study of this compound’s interactions with biological targets?
AutoDock4 enables molecular docking to predict binding affinities with proteins (e.g., olfactory receptors), while SHELX programs (e.g., SHELXL, SHELXS) support crystallographic refinement. For example, flexible sidechain docking in AutoDock4 can model the acetate group’s hydrolysis mechanism, which releases acetic acid in biological systems . SHELXPRO can interface with macromolecular data to analyze high-resolution crystal structures .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. inert behavior) may arise from impurities or stereoisomeric mixtures. Solutions include:
Q. How do hydrogen-bonding patterns influence the crystalline packing of this compound?
Graph set analysis (e.g., Etter’s rules) reveals that the acetate group forms C=O···H–C interactions with adjacent cyclohexyl groups, stabilizing the lattice. Crystallographic data (e.g., space group P21, β = 101.006°) from single-crystal X-ray studies highlight anisotropic displacement parameters, which can be visualized using ORTEP-3 .
Q. What methodologies are recommended for studying the compound’s hydrolysis kinetics under physiological conditions?
- pH-dependent kinetics : Monitor acetate cleavage via UV-Vis spectroscopy at λ = 260 nm (carboxylic acid release).
- Enzymatic assays : Use esterases to simulate in vivo hydrolysis, followed by LC-MS to quantify acetic acid.
- Theoretical modeling : QM/MM simulations to map transition states during ester bond cleavage .
Methodological Notes
- Structural characterization : Combine XRD (for crystallinity) with dynamic light scattering (DLS) for solution-phase aggregation studies.
- Data interpretation : Use Mercury CSD for hydrogen-bond topology analysis and cross-reference with Cambridge Structural Database entries .
- Safety protocols : Adhere to EN 374 standards for chemical gloves and ensure ventilation during synthesis due to the compound’s low flash point (194°F) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
